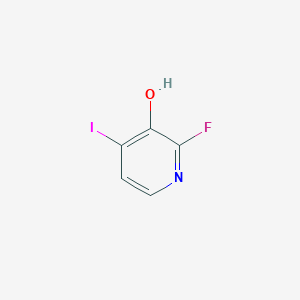

2-Fluoro-4-iodopyridin-3-ol

Description

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and medicinal chemistry. dovepress.comresearchgate.netenpress-publisher.com Its ability to engage in hydrogen bonding, act as a polar and ionizable aromatic system, and serve as a ligand for metal complexes contributes to its widespread prevalence in biologically active molecules. enpress-publisher.comresearchgate.netnih.gov The incorporation of a pyridine motif can significantly enhance the pharmacological profile of a drug, improving its biochemical potency, metabolic stability, and permeability. dovepress.comresearchgate.net Many natural products, including vitamins like niacin and vitamin B6, and numerous FDA-approved drugs contain pyridine or its derivatives, highlighting its fundamental role in medicinal chemistry. dovepress.comresearchgate.netnih.gov

Role of Halogens (Fluorine and Iodine) in Modulating Pyridine Reactivity and Functionality

The introduction of halogen atoms onto the pyridine ring provides a powerful means to fine-tune its electronic properties and reactivity. Fluorine, with its high electronegativity, can significantly alter the acidity of nearby protons and influence the binding affinity of a molecule to its biological target. Iodine, being a larger and more polarizable atom, can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. iucr.orgacs.org

The carbon-halogen bond also serves as a versatile handle for further synthetic transformations. nih.gov Halopyridines are key building blocks for the synthesis of more complex molecules through various cross-coupling reactions. nih.govnih.gov However, the selective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh reaction conditions. nih.govnih.gov The development of methods for the regioselective synthesis of halopyridines is therefore an active area of research. nih.govnih.gov

Overview of 2-Fluoro-4-iodopyridin-3-ol as a Versatile Synthetic Intermediate

This compound stands out as a highly functionalized building block that combines the unique properties of fluorine, iodine, and a hydroxyl group on a pyridine core. This trifecta of functional groups allows for a wide range of selective chemical modifications. The fluorine at the 2-position activates the ring for nucleophilic aromatic substitution, while the iodine at the 4-position is amenable to a variety of cross-coupling reactions. The hydroxyl group at the 3-position can be used for etherification, esterification, or as a directing group in subsequent reactions. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of highly substituted pyridines, which are often difficult to access through other means. researchgate.net Its utility is demonstrated in its use as a key intermediate in the synthesis of complex pharmaceutical agents. googleapis.com

Historical Context and Evolution of Synthesis Strategies for Dihalo-Substituted Pyridinols

The synthesis of substituted pyridines has been a long-standing challenge in organic chemistry. nih.govorganic-chemistry.org Traditional methods often involve condensation reactions that may lack generality and functional group tolerance. nih.gov The development of modern cross-coupling and cycloaddition reactions has provided more modular and efficient routes to a wide variety of pyridine derivatives. nih.govchemrxiv.orgnih.gov

The synthesis of dihalo-substituted pyridinols, in particular, has seen significant advancements. Early methods often relied on multi-step sequences with harsh conditions. More recently, strategies involving directed metalation, halogen-dance reactions, and the use of pre-functionalized starting materials have enabled more direct and selective access to these important intermediates. The development of novel reagents and catalytic systems continues to push the boundaries of what is possible in the synthesis of these complex building blocks. nih.govnih.gov

Research Objectives and Scope for In-depth Investigation of this compound

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, properties, and applications as a synthetic intermediate. The objective is to highlight the strategic advantages of this particular substitution pattern and to showcase its utility in the construction of complex molecular targets. The scope of this investigation will be limited to the chemical aspects of the compound, excluding any discussion of dosage, administration, or adverse effects. The information presented is based on a thorough review of the scientific literature and aims to be a valuable resource for researchers in the fields of organic and medicinal chemistry.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1227593-95-4 | C5H3FINO |

| 2-Fluoro-4-iodopyridine (B1312466) | 22282-70-8 | C5H3FIN |

| (2-Fluoro-4-iodopyridin-3-yl)methanol | 171366-19-1 | C6H5FINO |

| 2-Fluoro-3-formyl-4-iodopyridine | 153034-82-3 | C6H3FINO |

| 2-Fluoro-4-iodopyridine-3-ethanol | 1620011-25-7 | C7H7FINO |

| 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | C6H6ClNO |

| 2-fluoropyridin-3-ol | Not Available | C5H4FNO |

Interactive Data Table

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFDIXEFFSVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Iodopyridin 3 Ol

Strategic Precursor Selection and Initial Pyridine (B92270) Functionalization

A common and logical starting point for the synthesis of 2-fluoro-4-iodopyridin-3-ol is pyridine-3-ol (3-hydroxypyridine) or its simple derivatives. The hydroxyl group at the 3-position is a key feature, as it is an activating group and directs electrophilic substitution to the ortho and para positions (C2, C4, and C6). This directing effect is fundamental for the regioselective introduction of the iodine atom. For instance, 2-iodopyridin-3-ol (B189409) can be synthesized through the direct iodination of 3-hydroxypyridine (B118123), highlighting the feasibility of this approach. ontosight.ai

Alternative methods focus on constructing the pyridin-3-ol core itself. One classical approach involves the ring expansion of 2-acylfurans with ammonia. researchgate.net More recently, photochemical methods have been developed for the C3 selective hydroxylation of pyridines starting from pyridine N-oxides, offering a modern route to the essential pyridin-3-ol scaffold. acs.org These strategies provide access to the core structure, which can then undergo sequential halogenation.

The construction of the 2,4-dihalo-3-hydroxypyridine skeleton can be approached through either convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately before being combined. For this target, this might involve synthesizing a pre-fluorinated pyridine precursor and subsequently introducing the iodo and hydroxyl groups, or vice versa.

Divergent Synthesis: A divergent strategy involves creating a common intermediate that can be elaborated into various final products. For the synthesis of this compound, a key divergent intermediate would be a 2,4-dihalo-3-hydroxypyridine, such as a 2-bromo-4-iodopyridin-3-ol or 2-chloro-4-iodopyridin-3-ol (B3090171). This dihalogenated intermediate allows for the selective transformation of one halogen, typically the more reactive one at the C2 position, into the desired fluoro group. A documented synthesis of a related compound, 2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine, utilizes 2-bromo-5-iodopyridin-3-ol (B1521657) as a precursor, which undergoes nucleophilic fluorination to replace the bromine atom. nih.gov This exemplifies a divergent pathway where a dihalo-intermediate is key. The preparation of such intermediates can be achieved from precursors like 2,4-dihydroxypyridine, which can be nitrated and subsequently converted to a 2,4-dichloro-3-nitropyridine. google.com

Regioselective Halogenation Protocols

Achieving the precise 2-fluoro-4-iodo substitution pattern on a pyridine-3-ol core requires highly regioselective halogenation reactions. The order of halogen introduction and the choice of reagents are critical to prevent the formation of undesired isomers.

The introduction of iodine at the C4 position of a pyridine-3-ol derivative is typically achieved via electrophilic aromatic substitution. The hydroxyl group at C3 activates the ring, directing the incoming electrophile. Direct iodination of 3-hydroxypyridine can yield 2-iodopyridin-3-ol. ontosight.ai To achieve C4 iodination, the C2 and C6 positions must be less reactive or blocked. In the synthesis of 3-iodopyridin-4-ol, 4-hydroxypyridine (B47283) is reacted with iodine in the presence of a base like sodium hydroxide (B78521). A similar principle applies to pyridine-3-ol, where the electronic directing effect of the hydroxyl group facilitates iodination at the C4 position. The reaction generally involves an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base.

| Precursor | Iodination Reagent | Conditions | Product | Reference |

| 3-Hydroxypyridine | Iodine | Varies | 2-Iodopyridin-3-ol | ontosight.ai |

| 4-Hydroxypyridine | Iodine, NaOH | Aqueous | 3-Iodopyridin-4-ol | |

| 7-Azaindole | Iodine, KOH, DMF | Not specified | 3-Iodo-7-azaindole | mdpi.com |

This table presents examples of direct iodination on hydroxypyridines and related heterocycles.

Introducing a fluorine atom onto a pyridine ring is challenging and can be accomplished through several methods. For the synthesis of this compound, where the fluorine is adjacent to the ring nitrogen, nucleophilic substitution is a particularly effective strategy.

Nucleophilic aromatic substitution (SNAr) is a powerful method for site-specific fluorination of pyridine rings. nih.gov This reaction requires a good leaving group (such as chloro or bromo) at the target position (C2 or C4) and often benefits from activation of the pyridine ring. The synthesis of this compound can be envisioned by starting with a precursor like 2-chloro-4-iodopyridin-3-ol or 2-bromo-4-iodopyridin-3-ol. The greater lability of the halogen at the C2 position, which is activated by the adjacent ring nitrogen, allows for its selective displacement by a nucleophilic fluoride (B91410) source.

A pertinent example is the synthesis of a niofene precursor, where 2-bromo-5-iodopyridin-3-ol is treated with a fluoride source to selectively replace the bromine atom at the C2 position with fluorine. nih.gov Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride, TBAF). The reaction is often performed in a polar aprotic solvent at elevated temperatures. The use of pyridine N-oxides as precursors is another established technique to facilitate nucleophilic fluorination. rsc.orgsnmjournals.orgresearchgate.net

| Substrate | Fluorinating Agent | Conditions | Product | Reference |

| 2-Bromo-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine | Tetrabutylammonium fluoride (TBAF) | DMSO-Acetonitrile | 2-Fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | Room Temperature | 3-Fluoro-4-nitropyridine N-oxide | rsc.orgsnmjournals.org |

| 2-Halopyridines | Varies | Varies | 2-Fluoropyridines | nih.gov |

This table showcases examples of nucleophilic fluorination on pyridine derivatives.

Selective Fluorination Techniques for Pyridine Rings

Electrophilic Fluorination Methodologies

The introduction of a fluorine atom at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound. Electrophilic fluorination has emerged as a powerful method for this transformation, offering an alternative to traditional nucleophilic approaches. wikipedia.org These reactions involve the use of reagents with an electrophilic fluorine source, which combines with a carbon-centered nucleophile. wikipedia.org

Commonly employed electrophilic fluorinating agents include N-F compounds like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.govmdpi.com These reagents are generally more stable, safer, and more economical than older agents like elemental fluorine. wikipedia.org The mechanism, while still debated, is often considered to proceed via an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

The choice of the fluorinating agent and reaction conditions is crucial for achieving high regioselectivity, especially in a molecule with multiple potential reaction sites. For instance, the fluorination of pyridine derivatives can be directed by the electronic properties of existing substituents. In the synthesis of related fluorinated heterocycles, Selectfluor has been used effectively in solvents like acetonitrile (B52724). nih.gov The optimization of conditions such as solvent, temperature, and order of reagent addition is essential to maximize the yield of the desired 2-fluoro isomer. nih.govresearchgate.net Recent advancements have also focused on catalytic enantioselective fluorination, employing chiral catalysts to control the stereochemistry of the fluorination, which is particularly relevant for producing chiral fluorinated molecules. mdpi.comacs.orgresearchgate.net

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Common Applications | Advantages |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, silyl (B83357) enol ethers, and aromatic rings. nih.govacs.org | High reactivity, stability, commercially available. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, C-H bonds, and organometallics. wikipedia.orgmdpi.com | Versatile, effective for late-stage fluorination. mdpi.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of Grignard reagents and aryllithiums. wikipedia.org | High efficiency in specific organometallic reactions. wikipedia.orgresearchgate.net |

Ortho-Metalation and Directed Halogenation (DoM-Halogenation)

Following the introduction of the fluorine atom, the subsequent iodination at the C-4 position is typically achieved through a Directed ortho-Metalation (DoM) strategy followed by halogenation. nih.govacs.org DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (usually an organolithium reagent like n-butyllithium) to deprotonate a specific adjacent (ortho) position. researchgate.netacs.org

In the context of this compound synthesis, the hydroxyl group (or a protected form) at the C-3 position serves as an excellent DMG. acs.org The lithiation of O-pyridyl carbamates, for example, has been shown to be a highly effective and regiospecific method for functionalizing the pyridine ring. acs.org Once the C-4 position is lithiated, the resulting organometallic intermediate is quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodo group.

This methodology allows for the precise and regioselective construction of the 2-fluoro-4-iodo substitution pattern, which can be challenging to achieve through classical electrophilic aromatic substitution due to the complex interplay of activating and deactivating effects of the substituents. nih.gov The use of a temporary protecting group for the C-3 hydroxyl function can be essential during this step to prevent side reactions. researchgate.net

Hydroxyl Group Introduction and Protection Strategies

Conversion of Pyridinones to Pyridinols

One common route to substituted pyridin-3-ols is through the corresponding pyridin-4-one or pyridin-2-one precursors. mdpi.com Pyrones can be converted into pyridones through reaction with nitrogen nucleophiles like ammonia. mdpi.com The resulting pyridone exists in tautomeric equilibrium with its pyridinol form. The position of this equilibrium is influenced by factors such as the solvent, pH, and the substitution pattern on the ring. For synthetic purposes, the pyridone can often be chemically converted to a protected pyridinol. For instance, the oxygen atom can be alkylated or silylated, locking the molecule in the pyridinol form for subsequent reactions.

Regioselective Deprotection Protocols

Protecting groups are essential in multi-step syntheses to mask reactive functional groups like hydroxyls during reactions at other sites of the molecule. nih.gov For the hydroxyl group in pyridinols, common protecting groups include benzyl (B1604629) ethers, silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), or acetals like tetrahydropyranyl (THP) ether. nih.govresearchgate.net

The final step in the synthesis of this compound is the removal of the protecting group from the C-3 hydroxyl. The choice of deprotection method must be compatible with the other functional groups present, namely the fluoro and iodo substituents.

Silyl ethers (TBDMS): Can be selectively removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions. nih.govresearchgate.net

Tetrahydropyranyl (THP) ethers: Are typically cleaved under mild acidic conditions. researchgate.net

Benzyl ethers: Are commonly removed by hydrogenolysis, although this method might not be suitable in the presence of a reducible iodo substituent.

The development of regioselective deprotection protocols ensures that the target molecule is obtained with high purity and yield, without unintended removal of other functionalities. nih.govchemrxiv.org

Table 2: Selected Protecting Groups for Hydroxyl Functions and Their Deprotection Conditions

| Protecting Group | Abbreviation | Common Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid. nih.govrsc.org |

| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Mild aqueous acid (e.g., HCl, p-TsOH). researchgate.net |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis). rsc.org |

Optimization of Reaction Conditions and Process Efficiency

Catalyst Systems and Ligand Design for Enhanced Selectivity

For steps involving transition-metal catalysis, such as potential cross-coupling reactions to build the pyridine skeleton or subsequent modifications, the design and selection of catalyst systems are paramount. nih.gov For instance, in related syntheses, palladium catalysts are frequently used. The choice of ligand coordinated to the metal center can dramatically influence the outcome of the reaction. acs.org

Bidentate phosphine (B1218219) ligands with specific bite angles, for example, have been shown to control regioselectivity in catalytic reactions. acs.org In fluorination reactions, the development of chiral ligands for metal catalysts (e.g., based on copper, nickel, or titanium) has enabled highly enantioselective transformations. mdpi.comacs.org The ligand can create a specific chiral environment around the metal, directing the incoming reagent to one face of the substrate. acs.org While not always directly applicable to every step in the synthesis of an achiral molecule like this compound, the principles of ligand design for selectivity are crucial for developing robust and efficient synthetic routes to complex functionalized pyridines. nih.govchinesechemsoc.org

Solvent Effects and Temperature Control in Complex Syntheses

The synthesis of highly substituted pyridine derivatives such as this compound is profoundly influenced by the choice of solvent and precise temperature control. These parameters are not merely environmental variables but are critical factors that can dictate reaction pathways, influence yields, and determine the profile of impurities.

The selection of an appropriate solvent is paramount. The solvent must, at a minimum, solubilize the reactants to facilitate the reaction. However, its role extends far beyond simple dissolution. For hydroxypyridines, solvent polarity can significantly affect the tautomeric equilibrium between the hydroxy- and the keto- (pyridone) forms. researchgate.net The pyridin-4(1H)-one tautomer, which often predominates in polar solvents, can exhibit different reactivity compared to the hydroxypyridine form, influencing the course of substitution reactions. In the synthesis of related fluorinated pyridines, acetonitrile has been identified as an optimal solvent for reactions involving electrophilic fluorinating agents like Selectfluor. nih.gov Other solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetic acid have been successfully employed in the synthesis of various pyridine derivatives, with the choice often depending on the specific reaction mechanism and reagents involved. researchgate.netsorbonne-universite.fr For instance, in certain methylation reactions of 4-methoxypyridines, the use of DMF exclusively yielded the desired 1-methylpyridone product, whereas other solvents like toluene (B28343) or THF resulted in a mixture of products. researchgate.net

Temperature control is equally critical in managing the selectivity and efficiency of complex syntheses. Many reactions involved in the construction of polysubstituted heterocycles are highly temperature-sensitive. Deviations in temperature can lead to the formation of undesired side products or even completely different molecular structures. Research on pyridine synthesis has demonstrated that a reaction conducted at 65°C can yield one specific product in high yield, while increasing the temperature to 120°C can favor the exclusive formation of a different derivative. acs.org This illustrates that temperature can be a tool to steer a reaction toward a desired outcome. acs.orgnih.gov For reactions involving thermally sensitive reagents or intermediates, such as organometallic species, maintaining low temperatures (e.g., -78°C) is essential to prevent decomposition and ensure high yields. nih.gov Conversely, some cyclization or substitution steps may require elevated temperatures or reflux conditions to proceed at a practical rate. sorbonne-universite.fr

The interplay between solvent and temperature is a key consideration for process optimization. The following table summarizes conditions used in the synthesis of related substituted pyridines, illustrating the impact of these parameters.

Table 1: Influence of Solvent and Temperature on the Synthesis of Substituted Pyridines

| Product Type/Reaction | Solvent(s) | Temperature | Outcome/Significance | Citation(s) |

|---|---|---|---|---|

| Substituted Pyridines | N,N-dimethylformamide (DMF) | 65 °C vs. 120 °C | Temperature dictates the reaction pathway, leading to two different pyridine products. | acs.org |

| N-methylpyridone | Toluene, ACN, MeOH, THF | Reflux | A mixture of N-methylpyridinium salt and N-methylpyridone was formed. | researchgate.net |

| N-methylpyridone | N,N-dimethylformamide (DMF) | Reflux | Only the N-methylpyridone product was observed, showing high solvent selectivity. | researchgate.net |

| 3-Fluoro-3,6-dihydropyridines | Acetonitrile | 0 °C | Identified as the optimal solvent for electrophilic fluorination with Selectfluor. | nih.gov |

| Pyrrolo[2,3-b]pyridines | Acetic Acid | Reflux | Found to be the best medium for the cyclocondensation reaction. | sorbonne-universite.fr |

High-Yield Purification and Isolation Techniques

Following a successful synthesis, the isolation of this compound in a highly pure form is a critical step. The presence of structural isomers, unreacted starting materials, and reaction byproducts necessitates robust purification strategies. The principal methods for purifying solid organic compounds are crystallization and chromatography. wikipedia.org

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity. wikipedia.org The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, whereupon the desired compound forms crystals while impurities remain in the mother liquor. The selection of the solvent system is crucial. For related hydroxypyridine derivatives, various solvent systems have proven effective, including mixtures of ethanol/water, pure methanol, and toluol/methanol. acs.org For a given compound, a systematic screening of solvents is often required to identify conditions that provide a high recovery of pure crystals.

Chromatographic Methods

Chromatography is a versatile and widely used purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

Flash Column Chromatography: This is a common and efficient method for routine purification. Silica (B1680970) gel is a standard stationary phase used for separating polar compounds like pyridinols. sorbonne-universite.frru.nl The choice of eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve good separation. However, halogenated compounds, particularly iodinated ones, can be sensitive and may degrade on acidic silica gel. nih.gov Therefore, assessing the stability of the target compound on the chosen stationary phase is a critical preliminary step. A protocol for testing compound stability involves exposing the crude mixture to a slurry of the stationary phase and analyzing the filtrate by NMR to quantify any degradation before committing to a full-scale column. nih.gov In cases of sensitivity, deactivated stationary phases, such as basic alumina (B75360), may be employed. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures, preparative HPLC is the method of choice. It offers higher resolution than standard flash chromatography. Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of acetonitrile and water, often with additives like triethylamine (B128534) or ammonium (B1175870) hydroxide to improve peak shape for basic compounds like pyridines. nih.gov In some cases, intermediates that are unstable on silica gel can be successfully isolated using reversed-phase HPLC. rsc.org Analytical HPLC is used in parallel to assess the purity of the collected fractions. nih.gov

The following table provides examples of purification techniques applied to related halogenated and functionalized pyridines.

Table 2: Purification Techniques for Halogenated and Hydroxylated Pyridine Derivatives

| Compound Type | Method | Conditions | Result/Comment | Citation(s) |

|---|---|---|---|---|

| Iodoaziridines | Column Chromatography | Stationary Phase: Basic Alumina (Activity IV) | Standard silica gel caused degradation; basic alumina allowed for isolation in excellent yield and purity. | nih.gov |

| 3-[¹⁸F]fluoro-4-aminopyridine | Preparative HPLC | Column: Phenomenex Luna C18; Mobile Phase: 5% Ethanol in water (0.1% NH₄OH) | Achieved >98% radiochemical purity. | nih.gov |

| Fluorinated Pyrrolo[2,3-b]pyridines | Flash Chromatography / Recrystallization | Not specified | Described as easily purified by these standard methods. | sorbonne-universite.fr |

| N-difluoromethyl-4-pyridone | Reversed-Phase HPLC | Not specified | The intermediate was unstable on a silica column and required RP-HPLC for isolation. | rsc.org |

Elucidation of Reactivity and Transformation Pathways of 2 Fluoro 4 Iodopyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) on the 2-Fluoro-4-iodopyridin-3-ol scaffold is dictated by the electronic properties of the pyridine (B92270) ring and the nature of the halogen leaving groups. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.

In the context of SNAr reactions, the C-F bond is generally more susceptible to nucleophilic attack than the C-I bond due to the high electronegativity of fluorine, which polarizes the carbon atom and stabilizes the intermediate Meisenheimer complex. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. While direct SNAr at the iodine position is less common, specific reaction pathways, potentially involving intermediate formation or activation, could lead to substitution at C4. The hydroxyl group at C3 can also play a role in directing the incoming nucleophile.

General principles of SNAr on dihalogenated pyridines suggest that the position para to the nitrogen (C4) is highly activated. However, the better leaving group ability of fluoride (B91410) typically dominates. For substitution to occur preferentially at the iodine position, specific nucleophiles that have a higher affinity for iodine or reaction conditions that favor the displacement of iodine would be required. Research on analogous dihalopyridines indicates that factors such as hard and soft acid-base (HSAB) theory can play a role, where soft nucleophiles might show a preference for the softer iodine atom.

The fluorine atom at the C2 position is significantly activated towards nucleophilic displacement due to its ortho relationship to the electron-withdrawing pyridine nitrogen. This makes the C2 position the more common site for SNAr reactions on this molecule. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to readily displace the fluoride.

However, the reactivity is not without limitations. Steric hindrance from the adjacent hydroxyl group at C3 could potentially slow down the rate of substitution at C2, especially with bulky nucleophiles. Furthermore, the acidity of the hydroxyl group can lead to competitive deprotonation by basic nucleophiles, which might complicate the reaction pathway or necessitate the use of a protecting group strategy. The electronic nature of the nucleophile is also a critical factor; softer, more polarizable nucleophiles might exhibit different reactivity profiles compared to hard, charge-dense nucleophiles.

Under certain conditions, this compound can undergo other reactions that compete with SNAr. For instance, with strong bases, deprotonation of the hydroxyl group is a likely event. The resulting pyridinolate can then participate in subsequent reactions. The presence of two different halogens also opens up the possibility of halogen dance reactions, where a strong base can induce migration of the halogen atoms around the ring, leading to a mixture of isomers.

Furthermore, under conditions conducive to metal-catalyzed reactions, cross-coupling processes can compete with or even dominate over SNAr, particularly at the more reactive C-I bond. The choice of reagents and reaction conditions is therefore crucial in directing the transformation of this compound towards the desired substitution pattern.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Metal-catalyzed cross-coupling reactions provide a powerful tool for the selective functionalization of this compound, primarily by leveraging the differential reactivity of the carbon-halogen bonds.

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the significant difference in the bond strengths of the C-I and C-F bonds allows for highly selective cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. This inherent reactivity difference is the cornerstone for the regioselective functionalization of this molecule.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction is expected to occur exclusively at the C4-iodine position due to the much greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to the C-F bond.

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be critical in achieving high yields and preventing side reactions. The hydroxyl group at the C3 position may require protection depending on the reaction conditions, particularly the strength of the base used, to avoid potential complications such as deprotonation and subsequent side reactions.

A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a 2-fluoro-4-arylpyridin-3-ol. The unreacted C-F bond at the C2 position remains available for subsequent functionalization, for example, via a nucleophilic aromatic substitution reaction, allowing for a stepwise and controlled synthesis of polysubstituted pyridines.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Expected Product | Predicted Yield Range |

| 1 | Phenylboronic acid | 2-Fluoro-4-phenylpyridin-3-ol | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridin-3-ol | Good to Excellent |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-Fluoro-4-(4-trifluoromethylphenyl)pyridin-3-ol | Moderate to Good |

| 4 | 2-Thienylboronic acid | 2-Fluoro-4-(thiophen-2-yl)pyridin-3-ol | Moderate to Good |

Note: The predicted yields are based on general principles of Suzuki-Miyaura couplings on iodo-substituted pyridines and may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Copper-Catalyzed Reactions (e.g., Ullmann-type couplings)

Ullmann-type reactions, which are copper-catalyzed, provide a classic and effective method for forming carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for coupling aryl halides with alcohols, phenols, amines, and thiols. The coupling of this compound via an Ullmann reaction would likely involve the C-4 iodo position and could be used to form biaryl ethers or N-aryl products.

Modern Ullmann protocols often use copper(I) salts as catalysts, frequently in the presence of a ligand such as an amino acid or a diamine, which can facilitate the reaction under milder conditions than the harsh temperatures required historically. The use of microwave technology has also been shown to promote Ullmann-type reactions, allowing for lower catalyst loading and shorter reaction times.

Chemoselectivity in Dihalogenated Substrates

A key aspect of the reactivity of this compound is the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond. The relative bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst mean that reactions like Sonogashira, Buchwald-Hartwig, Suzuki, Stille, and Negishi couplings will occur selectively at the C-4 position.

This chemoselectivity is highly valuable synthetically, as it allows for the functionalization of the C-4 position while leaving the C-2 fluorine atom intact for potential subsequent transformations. For instance, after performing a cross-coupling reaction at the iodo-substituted position, the fluorine atom could potentially be displaced by a strong nucleophile under different reaction conditions. This selective reactivity has been clearly demonstrated in the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine (B1312466), where coupling is exclusive to the C-4 position. googleapis.com

Directed Ortho-Metalation (DoM) and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be trapped by an electrophile.

In this compound, the hydroxyl group (or its corresponding lithiated alkoxide form under the basic reaction conditions) is a potent directing group. It is expected to direct lithiation to the adjacent C-2 or C-4 positions. However, since the C-4 position is already substituted with iodine, deprotonation would be directed primarily to the C-2 position. The fluorine atom at C-2 would increase the acidity of the C-H bond at this position, but the powerful directing effect of the 3-oxide anion would be the dominant factor.

Alternatively, halogen-metal exchange is a competing process, particularly with the C-I bond when using alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This would generate an aryllithium species at the C-4 position. The choice of base and reaction conditions can therefore be used to control the site of lithiation. Using a lithium amide base like lithium diisopropylamide (LDA) often favors deprotonation (DoM), whereas alkyllithiums can favor halogen-metal exchange. The selective generation of either the C-2 or C-4 lithiated species opens pathways to a wide range of disubstituted and trisubstituted pyridine derivatives.

Regioselective Lithiation Patterns Governed by Fluorine and Hydroxyl Groups

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the hydroxyl and fluorine groups are potent directing metalation groups (DMGs).

Upon treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), the acidic hydroxyl proton is abstracted first to form a lithium pyridinolate in situ. This lithium salt then directs a second deprotonation (lithiation) of a carbon atom on the pyridine ring. The regioselectivity of this second deprotonation is governed by the combined directing influence of the OLi and fluoro substituents.

Generally, lithiation occurs at the position most activated by the directing groups and capable of stabilizing the resulting carbanion. For the lithium salt of this compound, there are two potential sites for lithiation:

C-5 Position: This position is ortho to the iodine atom and meta to the fluorine atom. The OLi group at C-3 would strongly direct lithiation to the adjacent C-4 position, but this is already substituted with iodine.

Potential for Halogen-Metal Exchange: The carbon-iodine bond is susceptible to halogen-metal exchange with organolithium reagents like n-BuLi, which would generate a lithiated species at the C-4 position.

The regioselective lithiation of halopyridines is a well-established method for creating functionalized pyridine derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net The outcome is often dependent on the specific base used, the temperature, and the nature of the halogen substituents. For instance, the treatment of 3-chloropyridine (B48278) with LDA results in regioselective lithiation at the C-4 position. researchgate.netresearchgate.net In the context of this compound, the powerful directing ability of the in situ formed OLi group, combined with the electronic influence of the fluorine, would need to be carefully considered to predict the final lithiation pattern.

Subsequent Electrophilic Quenching and Functional Group Introduction

Once the organolithium intermediate of this compound is generated, it serves as a potent nucleophile that can react with a wide array of electrophiles. This quenching step introduces a new functional group at the site of lithiation, providing a direct pathway to novel polysubstituted pyridine derivatives. nih.gov The choice of electrophile determines the nature of the introduced functionality. nih.gov

The versatility of this method allows for the strategic installation of various substituents, significantly expanding the synthetic utility of the parent molecule.

| Electrophile | Reagent Example | Introduced Functional Group | Potential Product Structure |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) | 5-Methyl-2-fluoro-4-iodopyridin-3-ol |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) | (2-Fluoro-4-iodo-3-hydroxypyridin-5-yl)(phenyl)methanol |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) | 2-Fluoro-3-hydroxy-4-iodopicolinic acid |

| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 2-Fluoro-4-iodo-5-(trimethylsilyl)pyridin-3-ol |

| Disulfide | Diphenyl disulfide ((C₆H₅S)₂) | Phenylthio (-SPh) | 2-Fluoro-4-iodo-5-(phenylthio)pyridin-3-ol |

Halogen Dance Reactions and Mechanistic Insights

The "halogen dance" is a base-catalyzed isomerization reaction in which a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a different one. wikipedia.org This reaction is driven by the formation of a more stable organometallic intermediate. wikipedia.org Halopyridines, particularly those bearing bromine or iodine, are known to undergo this rearrangement. thieme-connect.comclockss.org

For this compound, a halogen dance reaction could potentially be initiated by treatment with a strong base like LDA. The proposed mechanism would involve the following steps:

Deprotonation: The base abstracts a proton from the pyridine ring, likely at a position ortho to a directing group, to form a lithiated intermediate.

Halogen Transfer: The initially formed organolithium species can isomerize to a more thermodynamically stable regioisomer. This occurs via an intermolecular halogen transfer, where the lithiated pyridine abstracts an iodine atom from a molecule of the starting material.

Equilibration: This process leads to an equilibrium between different lithiated regioisomers. The final product distribution after quenching with an electrophile depends on the relative stabilities of these intermediates.

Studies on fluoro-iodopyridines have shown that such rearrangements are feasible, particularly using continuous-flow technology which allows for precise control over reaction times and temperatures to favor specific isomers. nih.govresearchgate.net The fluorine atom itself is generally not prone to migration, while the iodine atom is labile. clockss.org The thermodynamic stability of the resulting pyridinyl anion is the primary driving force for the migration. wikipedia.org Factors such as temperature play a crucial role; lower temperatures often favor the halogen dance by allowing both metalated and unmetalated species to coexist. wikipedia.org

Functionalization of the Pyridinol Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of a variety of new moieties through etherification, esterification, and the attachment of protecting groups.

Etherification and Esterification Reactions

The nucleophilic character of the hydroxyl group enables its conversion into ethers and esters through well-established synthetic protocols.

Etherification: The formation of ethers can be achieved by deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis). This reaction provides access to a wide range of alkoxy-substituted pyridines.

Esterification: Esters can be prepared by reacting the pyridinol with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although the conditions must be compatible with the sensitive pyridine ring. mdpi.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | 1. NaH 2. CH₃CH₂Br (Ethyl bromide) | 3-Ethoxy-2-fluoro-4-iodopyridine |

| Esterification | Acetyl chloride, Pyridine | 2-Fluoro-4-iodopyridin-3-yl acetate |

| Etherification | 1. K₂CO₃ 2. Benzyl (B1604629) bromide | 3-(Benzyloxy)-2-fluoro-4-iodopyridine |

| Esterification | Benzoic anhydride, DMAP | 2-Fluoro-4-iodopyridin-3-yl benzoate |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is complex due to the presence of multiple redox-active sites.

Oxidation: The pyridine ring is generally electron-deficient and resistant to oxidation. However, the pyridin-3-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form. This pyridone tautomer could potentially undergo oxidation, although such reactions are not common and may require specific oxidizing agents. The iodine substituent is also susceptible to oxidation, potentially leading to hypervalent iodine species under appropriate conditions.

Reduction: Several transformations can be envisioned under reductive conditions:

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring under high pressure and temperature with catalysts like rhodium or ruthenium. However, this is often a challenging transformation. A more common reaction under standard hydrogenation conditions (e.g., H₂, Pd/C) would be the reductive deiodination (hydrogenolysis) of the carbon-iodine bond to afford 2-Fluoropyridin-3-ol.

Metal-Ammonia Reduction (Birch Reduction): This method could potentially reduce the pyridine ring, but the reaction conditions might also affect the other functional groups.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the pyridine ring. More powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially react, but selectivity would be an issue.

The specific outcome of any oxidation or reduction reaction would be highly dependent on the chosen reagents and reaction conditions, allowing for selective modification at different positions of the molecule.

Selective Oxidation of the Hydroxyl Group

The selective oxidation of the hydroxyl group in this compound to the corresponding pyridin-3(2H)-one represents a valuable transformation for accessing a class of compounds with distinct electronic and biological properties. However, the presence of other sensitive functional groups, namely the fluoro and iodo substituents, necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions.

While direct oxidation of this compound is not extensively documented in publicly available research, the oxidation of related 3-hydroxypyridine (B118123) derivatives provides insight into potential synthetic strategies. Research on the oxidation of 3-substituted pyridinium (B92312) salts has shown that reagents like potassium ferricyanide (B76249) can achieve oxidation to the corresponding pyridin-2-ones with high regioselectivity. mdpi.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reaction at other sites of the molecule.

The following table outlines potential reagents and general conditions that could be explored for the selective oxidation of the hydroxyl group in this compound, based on known transformations of similar substrates.

| Reagent/System | Typical Solvent(s) | General Conditions | Expected Product |

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room temperature to reflux | 2-Fluoro-4-iodopyridin-3(2H)-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature | 2-Fluoro-4-iodopyridin-3(2H)-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature | 2-Fluoro-4-iodopyridin-3(2H)-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Low temperature (-78 °C to rt) | 2-Fluoro-4-iodopyridin-3(2H)-one |

It is important to note that the yields and selectivity of these reactions would need to be empirically determined for this compound. The electronic effects of the fluorine and iodine substituents will play a significant role in the reaction outcome.

Reductive Dehalogenation Strategies

Reductive dehalogenation of this compound, specifically targeting the carbon-iodine bond, offers a pathway to synthesize 2-fluoro-pyridin-3-ol, a valuable building block in medicinal chemistry. The challenge in this transformation lies in achieving chemoselectivity, preserving the fluorine atom, the hydroxyl group, and the pyridine ring. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making its selective cleavage feasible with the appropriate choice of reducing agent and conditions.

Catalytic hydrogenation is a common and effective method for reductive dehalogenation. A variety of transition-metal catalysts, such as palladium, platinum, and rhodium, are known to facilitate this reaction. The choice of catalyst, support, solvent, and reaction parameters like hydrogen pressure and temperature are critical to ensure the selective removal of the iodine atom without affecting other functional groups or the aromaticity of the pyridine ring.

For instance, studies on the hydrogenation of substituted pyridines have demonstrated the use of catalysts like platinum(IV) oxide (PtO₂) and rhodium(III) oxide (Rh₂O₃) under mild conditions. researchgate.net While these studies often focus on the reduction of the pyridine ring to a piperidine, careful optimization of the reaction conditions can favor the selective cleavage of the C-I bond. The presence of the hydroxyl and fluoro groups on the ring can also influence the catalyst's activity and selectivity.

Below is a table summarizing potential catalytic systems for the reductive dehalogenation of this compound.

| Catalyst | Hydrogen Source | Solvent(s) | General Conditions | Expected Product |

| Palladium on Carbon (Pd/C) | H₂ gas, Formic acid, Ammonium (B1175870) formate | Methanol, Ethanol, Ethyl acetate | Room temperature, atmospheric to moderate pressure | 2-Fluoropyridin-3-ol |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic acid, Ethanol | Room temperature, moderate pressure | 2-Fluoropyridin-3-ol |

| Rhodium on Alumina (B75360) (Rh/Al₂O₃) | H₂ gas | Ethanol, Methanol | Room temperature, atmospheric pressure | 2-Fluoropyridin-3-ol |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol, Water | Room temperature to elevated temperatures | 2-Fluoropyridin-3-ol |

The selection of a suitable catalytic system would require experimental investigation to achieve optimal yield and selectivity for the desired 2-fluoropyridin-3-ol. Factors such as catalyst poisoning and competing reduction of the pyridine ring must be carefully considered and controlled.

Advanced Spectroscopic and Computational Investigations

High-Resolution NMR Spectroscopy for Structural Elucidation of Derivatives

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Fluoro-4-iodopyridin-3-ol and its derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

¹H, ¹³C, and ¹⁹F NMR for Connectivity and Halogen Effects

One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei. The presence of fluorine, a spin-1/2 nucleus with 100% natural abundance, makes ¹⁹F NMR a particularly powerful technique for characterizing fluorinated compounds. youtube.com

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals for the aromatic protons on the pyridine (B92270) ring, in addition to a signal for the hydroxyl proton. The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would also be a doublet, but further split by the fluorine at position 2 (a ³JHF coupling). The hydroxyl proton's chemical shift would be concentration and solvent-dependent. For comparison, in 3-fluoropyridine, the proton adjacent to the fluorine atom shows complex splitting due to fluorine coupling. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the molecule's asymmetry, five distinct signals are expected for the pyridine ring carbons. The carbon directly bonded to fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), typically in the range of -150 to -300 Hz, resulting in a doublet. fluorine1.ru The carbons adjacent to the fluorine (C3) would show a smaller two-bond coupling (²JCF). The carbon bearing the iodine (C4) would be significantly shifted downfield due to the heavy atom effect. In the related compound 4-iodopyridine, the carbon attached to iodine (C4) resonates far downfield compared to other carbons in the ring. spectrabase.com The chemical shifts are also influenced by the hydroxyl group at C3.

¹⁹F NMR: The fluorine NMR spectrum is highly sensitive to the local electronic environment, with a wide range of chemical shifts that can provide detailed structural information. youtube.com For this compound, a single resonance is expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an electron-deficient pyridine ring. For instance, the ¹⁹F chemical shift for 2-fluoropyridine is observed at approximately -60.7 ppm (neat) relative to CFCl₃. chemicalbook.comspectrabase.com The precise shift for the title compound would be modulated by the presence of the adjacent hydroxyl group and the iodo substituent at the para position.

Table 1: Predicted NMR Characteristics for this compound based on Analogous Compounds

| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Interactions | Notes |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 (ring H), variable (OH) | ³JHH, ³JHF, ⁴JHF | Ring protons will show doublet or doublet of doublets patterns. |

| ¹³C | ~90 - 170 | ¹JCF, ²JCF, ³JCF | C2 will show a large ¹JCF splitting. C4 will be shifted downfield. |

| ¹⁹F | ~ -60 to -90 | ³JFH, ⁴JFH | A single resonance expected, its shift influenced by substituents. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR techniques are employed. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the H5 and H6 protons, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, regardless of whether they are connected through bonds. They are crucial for determining the three-dimensional structure and conformation of molecules.

Infrared and Raman Spectroscopy for Vibrational Analysis

Key Vibrational Modes:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, with its breadth resulting from hydrogen bonding.

C=C and C=N Ring Stretching: The aromatic pyridine ring exhibits a series of characteristic stretching vibrations between 1400 and 1650 cm⁻¹.

C-F Stretch: A strong absorption band in the IR spectrum, typically found in the 1200-1350 cm⁻¹ region, is characteristic of the C-F bond.

C-I Stretch: The C-I stretching vibration would appear at a much lower frequency, typically in the far-infrared region (around 500-600 cm⁻¹), due to the large mass of the iodine atom.

Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the pyridine ring would be observed at lower frequencies.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which may be weak or inactive in the IR spectrum.

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

Should a suitable crystal be grown, the analysis would confirm:

The planar structure of the pyridine ring.

Precise bond lengths for C-F, C-I, C-O, C-C, and C-N bonds, which can be compared with theoretical calculations.

The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding involving the iodine atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. PubChem provides predicted mass spectrometry data for this compound, suggesting the expected mass-to-charge ratios (m/z) for various adducts. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 239.93163 |

| [M+Na]⁺ | 261.91357 |

| [M-H]⁻ | 237.91707 |

| [M+NH₄]⁺ | 256.95817 |

Data sourced from PubChemLite. uni.lu

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition C₅H₃FINO. The fragmentation pattern in techniques like electron ionization (EI-MS) would likely involve the loss of iodine, fluorine, or the hydroxyl group, providing further structural confirmation.

Computational Chemistry and Density Functional Theory (DFT) Studies

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) serve as a powerful predictive tool. nih.gov DFT calculations can be used to model various properties of this compound. researchgate.net

Geometry Optimization: DFT can predict the most stable three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with potential X-ray crystallography data.

Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. researchgate.net These predicted spectra are invaluable for aiding in the assignment of experimental spectra.

Electronic Properties: DFT calculations provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

Computational studies on related halogenated pyridines have demonstrated that DFT methods can accurately predict how halogen substituents influence the electronic structure and reactivity of the pyridine ring. nih.govresearchgate.net

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of substituted pyridines like this compound. The presence of electron-donating and electron-withdrawing groups significantly influences the electron density distribution within the pyridine ring, thereby dictating the preferred sites for electrophilic and nucleophilic attack.

For instance, the acidity of benzylic hydrogens in substituted pyridines is a key factor in their side-chain reactions. The electronegative nitrogen atom in the pyridine ring increases the acidity of these hydrogens, particularly at the C2 and C4 positions, making them more susceptible to deprotonation. pearson.com This leads to the formation of resonance-stabilized carbanions that can act as nucleophiles. pearson.com

In the case of this compound, the fluorine atom at the C2 position and the iodine atom at the C4 position, along with the hydroxyl group at the C3 position, create a unique electronic environment. Computational models can predict the most likely sites for substitution reactions. For example, palladium-catalyzed cross-coupling reactions are common for iodinated pyridines, suggesting that the C4 position is a primary site for functionalization. chim.it

Three-component reactions involving alkoxyallenes, nitriles, and carboxylic acids have been developed for the synthesis of highly substituted pyridin-4-ol derivatives, highlighting the versatility of these compounds as synthetic intermediates. chim.it The regioselectivity of such reactions can be rationalized through computational analysis of the reaction intermediates and transition states.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of polyhalogenated pyridine derivatives is significantly impacted by the presence of electron-donating substituents like a hydroxyl group. rsc.org Computational studies, often employing Density Functional Theory (DFT), provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.netmdpi.com

A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netmdpi.com For halogenated pyridines, the introduction of different halogen atoms can modulate this energy gap. mostwiedzy.pl The charge distribution across the molecule, which can be visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool to study intramolecular and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the molecular packing of these compounds in the solid state. rsc.org

Table 1: Calculated Electronic Properties of a Representative Halogenated Pyridinol Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical computational results for similar halogenated pyridinol compounds. Specific values for this compound would require dedicated calculations.

Investigation of Tautomeric Equilibria (Pyridinol vs. Pyridone Forms)

Pyridin-3-ols can exist in equilibrium with their corresponding pyridone tautomers. wikipedia.orgnih.gov This tautomerism is a fundamental aspect of their chemistry and has been extensively studied. The position of the equilibrium is highly dependent on the solvent and the substitution pattern on the pyridine ring. wikipedia.orgnih.gov

In the gas phase, the hydroxypyridine form is often more stable. nih.govstackexchange.com However, in polar solvents, the more polar pyridone form is generally favored. wikipedia.orgnih.govstackexchange.comnih.gov This is due to the better solvation of the charge-separated zwitterionic character of the pyridone tautomer. nih.govrsc.org

Computational studies can accurately predict the relative energies of the tautomers and the transition state for their interconversion. nih.gov For 3-hydroxypyridine (B118123), the zwitterionic pyridone form exhibits a characteristic absorption peak in water, which can be used as a probe for the hydrophobicity of environments like the inside of macromolecules. rsc.org

Table 2: Relative Energies of Pyridinol and Pyridone Tautomers in Different Media

| Tautomer | Gas Phase (Relative Energy, kJ/mol) | Polar Solvent (Relative Energy, kJ/mol) |

| This compound (Pyridinol) | 0 | Favored in non-polar |

| 2-Fluoro-4-iodo-1H-pyridin-3-one (Pyridone) | Higher Energy | Favored in polar |

Note: This table illustrates the general trend of tautomeric equilibrium for hydroxypyridines. The exact energy differences for this compound would depend on the specific computational method and solvent model used.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of chemical reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Transition state theory and computational calculations are powerful tools for elucidating reaction pathways. researchgate.netucsb.edu

A transition state is a high-energy, transient molecular configuration that separates reactants from products. researchgate.netucsb.edu By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. researchgate.net

For example, in substitution reactions, computational methods can model the approach of a nucleophile to the pyridine ring, the formation of an intermediate, and the departure of the leaving group. researchgate.net The calculated energy profile can distinguish between different possible mechanisms, such as an SNAr or a benzyne-type mechanism. The synthesis of substituted pyridines can involve complex reaction cascades, and transition state calculations can help to unravel the sequence of elementary steps. nih.govresearchgate.net

Modern computational software allows for the automated search for transition states, making the elucidation of reaction mechanisms more accessible. researchgate.netgoogle.com

Solvent Effects on Tautomerism and Reactivity

The solvent plays a critical role in the chemistry of this compound, significantly influencing both its tautomeric equilibrium and reactivity. nih.govnih.gov As discussed previously, polar solvents tend to stabilize the more polar pyridone tautomer, shifting the equilibrium away from the pyridinol form. wikipedia.orgnih.govnih.gov This is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute. nih.gov

The effect of the solvent on reactivity can be multifaceted. The rate of a reaction can be influenced by the differential solvation of the reactants and the transition state. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction.

Computational models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, are essential for accurately predicting the behavior of this compound in solution. nih.gov These models have been successfully applied to study the tautomeric equilibria of pyridones and can be extended to investigate the kinetics of their reactions in different solvent environments. nih.gov

Applications of 2 Fluoro 4 Iodopyridin 3 Ol in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of orthogonal reactive sites—the nucleophilic hydroxyl group, the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and the iodine atom amenable to metal-catalyzed cross-coupling reactions—makes 2-Fluoro-4-iodopyridin-3-ol a powerful precursor for the synthesis of diverse and highly substituted heterocyclic systems.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The generation of polysubstituted pyridines is a focal point in synthetic chemistry due to their prevalence in pharmaceuticals and agrochemicals. nih.gov this compound serves as an excellent starting material for introducing a variety of substituents onto the pyridine ring in a controlled manner. The iodine at the C4 position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, alkynyl, and amino functionalities, respectively.

For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a phenyl group at the C4 position, yielding 2-fluoro-4-phenylpyridin-3-ol. Subsequent nucleophilic aromatic substitution of the fluorine atom at the C2 position with a desired nucleophile, such as an amine or an alcohol, would lead to a tri-substituted pyridine derivative. The hydroxyl group at the C3 position can be further functionalized, for example, through etherification or esterification, to introduce additional diversity. This stepwise and regioselective functionalization is a key advantage of using this compound as a starting material.

A hypothetical reaction cascade to generate a polysubstituted pyridine derivative is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Phenylboronic acid, Pd catalyst, Base | 2-Fluoro-4-phenylpyridin-3-ol |

| 2 | Nucleophilic Aromatic Substitution | 2-Fluoro-4-phenylpyridin-3-ol, Benzylamine, Base | 2-(Benzylamino)-4-phenylpyridin-3-ol |

| 3 | Williamson Ether Synthesis | 2-(Benzylamino)-4-phenylpyridin-3-ol, Methyl iodide, Base | 2-(Benzylamino)-3-methoxy-4-phenylpyridine |

Construction of Fused Polycyclic Heteroaromatic Systems

Beyond simple substitution, the functionalities present in this compound can be exploited to construct more complex fused polycyclic heteroaromatic systems. These scaffolds are of significant interest due to their presence in numerous natural products and biologically active molecules.

A potential synthetic strategy could involve an initial Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group. The resulting 4-alkynylpyridine derivative could then undergo an intramolecular cyclization reaction. For example, if the alkyne contains a terminal alcohol, an intramolecular Williamson ether synthesis could lead to the formation of a furo[3,2-c]pyridine (B1313802) ring system. Alternatively, a terminal amine on the alkyne could facilitate the synthesis of a pyrrolo[3,2-c]pyridine scaffold. The fluorine atom at the C2 position can also participate in intramolecular cyclization reactions, further expanding the range of accessible fused systems.

Building Block in the Synthesis of Bioactive Compounds (Focus on Synthetic Strategy)

The inherent reactivity and functional group tolerance of this compound make it a valuable building block in the synthesis of bioactive compounds. Its ability to participate in key bond-forming reactions allows for its incorporation into complex molecular targets in the fields of medicine and agriculture.

Intermediate in Pharmaceutical Lead Discovery Programs

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. A notable example of its application is in the development of Src homology-2 domain-containing phosphatase 2 (SHP2) inhibitors. google.com SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, and its dysregulation has been implicated in various cancers.

In the synthesis of tricyclic pyrazolopyridinone-based SHP2 inhibitors, a related compound, 2-fluoro-4-iodopyridine (B1312466), serves as a key building block. google.com The synthetic strategy involves a Suzuki coupling to introduce a substituted aryl group at the 4-position of the pyridine ring. This is followed by the construction of the fused pyrazolo ring system. While this example does not use the 3-ol derivative directly, it highlights the synthetic utility of the 2-fluoro-4-iodopyridine core in accessing complex, biologically relevant scaffolds. The presence of the 3-hydroxyl group in this compound would offer an additional point for modification and optimization of pharmacokinetic and pharmacodynamic properties in a lead discovery program.

Precursor for Agrochemical Development

Similar to its role in pharmaceuticals, the pyridine core is also a common feature in modern agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties conferred by the fluorine and iodine substituents in this compound can be leveraged to develop new crop protection agents with improved efficacy and environmental profiles.

The synthetic strategies employed in agrochemical development often parallel those in medicinal chemistry. Cross-coupling reactions at the C4-iodo position can be used to introduce various toxophoric groups. The fluorine atom at the C2 position can enhance the metabolic stability and binding affinity of the molecule to its biological target. The hydroxyl group at the C3 position offers a handle for further derivatization to fine-tune the physicochemical properties of the compound, such as its solubility and soil mobility. While specific examples utilizing this compound in publicly available agrochemical literature are scarce, its structural motifs are present in patented insecticidal and pesticidal mixtures. dntb.gov.ua

Utility in Material Science and Functional Organic Molecules

The application of functionalized pyridines is not limited to the life sciences. These heterocycles are also finding increasing use in the field of material science, particularly in the development of organic electronics. nih.gov Pyridine-containing molecules have been investigated as components of organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.govmdpi.com

The electronic properties of the pyridine ring can be finely tuned through the introduction of various substituents. The electron-withdrawing nature of the fluorine atom and the potential for extended conjugation through cross-coupling reactions at the iodine position make this compound an intriguing building block for the synthesis of novel functional organic materials. The hydroxyl group can also play a role in modulating intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing and, consequently, the material's electronic properties.

For example, this compound could be incorporated into larger conjugated systems through a series of cross-coupling reactions. The resulting materials could then be evaluated for their photophysical and electrochemical properties to assess their potential for use in organic electronic devices. While direct applications of this compound in this field are not yet widely reported, the versatility of the pyridine scaffold suggests that it is a promising platform for the design of next-generation functional organic molecules.

Monomer for Specialty Polymer Synthesis

There is no publicly available information or research that describes the use of this compound as a monomer in the synthesis of specialty polymers.

Components for Advanced Organic Electronic Materials

There is no publicly available information or research that describes the use of this compound as a component in the development of advanced organic electronic materials.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches

A paramount goal in contemporary chemical synthesis is the development of processes that minimize environmental impact. mdpi.comsruc.ac.uk This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.comnih.gov For the synthesis of functionalized pyridines, this translates into exploring catalyst-free reactions and leveraging the advantages of continuous flow technologies. sruc.ac.ukmdpi.com